molecular formula C17H16ClN3O4S B2449759 1-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone CAS No. 714247-81-1

1-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone

Cat. No. B2449759
CAS RN: 714247-81-1
M. Wt: 393.84
InChI Key: LSURAQPKUHFPIS-UHFFFAOYSA-N
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Description

1-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Nitroimidazole Derivatives for Anti-HIV Activity

Research on nitroimidazole derivatives, similar in structure to the compound , has shown promise in the development of new non-nucleoside reverse transcriptase inhibitors for HIV treatment. These compounds, including 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone, have been synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activity in cell cultures, demonstrating the potential for therapeutic applications in antiviral treatments (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Iminofuran Chemistry for Heterocyclic Systems

Studies in iminofuran chemistry have led to the development of new heterocyclic systems, which are crucial for pharmaceutical synthesis. For instance, the reaction between derivatives of 2-imino-2H-furan-3one with binucleophiles forms new heterocyclic systems, expanding the chemical space for drug discovery and development (Nasibullina, Shurov, Dmitriev, & Rubtsov, 2015).

Triazine Derivatives for Antitumor Activity

1,2,4-Triazine derivatives bearing piperazine amide moiety have been synthesized and investigated for their potential anticancer activities. These compounds have shown promising results in inhibiting the proliferation of breast cancer cells, highlighting their potential as antitumor agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Piperazine Derivatives for Pharmacological Evaluation

Novel piperazine derivatives have been synthesized and evaluated for their pharmacological activities, including antidepressant and antianxiety effects. These studies contribute to the understanding of the therapeutic potential of piperazine derivatives in treating mental health disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Dihydropyrimidinone Derivatives with Piperazine/Morpholine Moiety

The synthesis of dihydropyrimidinone derivatives containing piperazine or morpholine moiety through a Biginelli synthesis has been explored. These compounds are of interest due to their potential applications in medicinal chemistry and drug design (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to exhibit diverse biological activities . This suggests that 1-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone may interact with its targets in a way that induces changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities of similar compounds , it’s plausible that this compound could have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name

1-[4-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-11(22)19-6-8-20(9-7-19)17(26)16-5-4-15(25-16)13-3-2-12(21(23)24)10-14(13)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSURAQPKUHFPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone

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